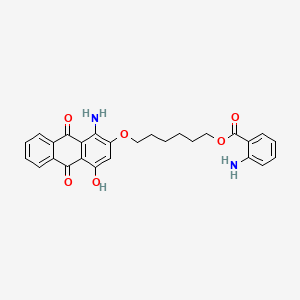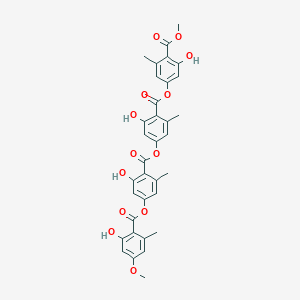
Manganese(II) titanium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II) titanium oxide is an inorganic compound that combines manganese and titanium oxides. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. It is often studied for its potential in photocatalysis, electronic devices, and as a material for environmental remediation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(II) titanium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical co-precipitation. One common method involves the hydrothermal synthesis where manganese and titanium precursors are reacted under high temperature and pressure conditions. For instance, manganese nitrate and titanium isopropoxide can be used as precursors, and the reaction is carried out in an autoclave at temperatures around 150-200°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis or solid-state reactions. These methods ensure the production of high-purity and well-crystallized materials. The solid-state reaction typically involves mixing manganese oxide and titanium dioxide powders, followed by calcination at high temperatures (above 800°C) to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Manganese(II) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of manganese(III) or manganese(IV) oxides, while reduction can yield manganese metal or lower oxidation state oxides .
Aplicaciones Científicas De Investigación
Manganese(II) titanium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst for the degradation of organic pollutants and water splitting reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which manganese(II) titanium oxide exerts its effects is primarily through its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. These reactions lead to the degradation of organic pollutants or the production of hydrogen gas from water splitting . The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive radicals that facilitate these processes .
Comparación Con Compuestos Similares
- Manganese(III) oxide (Mn2O3)
- Manganese dioxide (MnO2)
- Titanium dioxide (TiO2)
- Manganese(II,III) oxide (Mn3O4)
Comparison: Manganese(II) titanium oxide is unique due to its combined properties of manganese and titanium oxides. Unlike pure titanium dioxide, which has a large band gap and is only active under ultraviolet light, this compound exhibits enhanced photocatalytic activity under visible light due to the presence of manganese . This makes it more efficient for applications in environmental remediation and solar energy conversion. Additionally, the presence of manganese in the compound enhances its electrical conductivity and stability compared to pure titanium dioxide .
Propiedades
Fórmula molecular |
MnO3Ti |
|---|---|
Peso molecular |
150.803 g/mol |
Nombre IUPAC |
dioxido(oxo)titanium;manganese(2+) |
InChI |
InChI=1S/Mn.3O.Ti/q+2;;2*-1; |
Clave InChI |
PFQCJHMTFVBMEP-UHFFFAOYSA-N |
SMILES canónico |
[O-][Ti](=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)




![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

